2-(1H-pyrazol-4-yl)-1,3-thiazole chemical structure and properties
2-(1H-pyrazol-4-yl)-1,3-thiazole chemical structure and properties
Structure, Properties, and Medicinal Chemistry Applications
Executive Summary
The 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the domain of kinase inhibition and oncology. This heteroaryl-heteroaryl system combines the hydrogen-bonding capability of the pyrazole ring with the lipophilic, aromatic character of the thiazole. Its geometric planarity and electronic distribution make it an ideal mimic for the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various protein kinases (e.g., EGFR, VEGFR-2, BRAF). This guide provides a comprehensive technical analysis of its structural dynamics, synthetic pathways, and pharmacological utility.[1]
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
Structural Analysis
The core structure consists of a 1,3-thiazole ring linked at the C2 position to the C4 position of a 1H-pyrazole ring. This C-C linkage allows for conjugation between the two aromatic systems, typically favoring a planar conformation to maximize
-
Tautomerism: The unsubstituted pyrazole ring exhibits annular tautomerism (
). In solution, the equilibrium is solvent-dependent, but the -tautomer is generally favored in polar aprotic solvents used in biological assays. -
Electronic Character: The thiazole ring is
-deficient (electron-poor), while the pyrazole is -excessive (electron-rich). This "push-pull" electronic character enhances the scaffold's stability and dipole moment, influencing its orientation in protein binding pockets.
Physicochemical Profiling
Table 1 summarizes the calculated properties for the unsubstituted core (C
Table 1: Physicochemical Properties of 2-(1H-pyrazol-4-yl)-1,3-thiazole
| Property | Value (Approx.) | Significance |
| Molecular Weight | 151.19 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | 0.9 - 1.2 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors (HBD) | 1 (Pyrazole NH) | Critical for H-bond interaction (e.g., Glu/Asp residues). |
| H-Bond Acceptors (HBA) | 2 (Thiazole N, Pyrazole N2) | Critical for H-bond interaction (e.g., Hinge backbone NH). |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Well within the range for CNS and oral bioavailability (<140 Ų). |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; remains neutral at physiological pH. |
| pKa (Conjugate Acid) | ~2.5 | Pyrazole/Thiazole nitrogens are weakly basic. |
Synthetic Methodologies
To access the 2-(1H-pyrazol-4-yl)-1,3-thiazole core, two primary strategies are employed: the Hantzsch Thiazole Synthesis (cyclization) and Suzuki-Miyaura Cross-Coupling (convergent synthesis).
Method A: Hantzsch Thiazole Synthesis (Cyclization Strategy)
This is the classical approach for constructing the thiazole ring de novo from a pyrazole precursor.
-
Mechanism: Condensation of a pyrazole-4-carbothioamide with an
-haloketone (phenacyl bromide derivative). -
Advantages: High yields, broad scope for thiazole C4/C5 substitution.
-
Limitation: Requires the pre-synthesis of the pyrazole thioamide.
Diagram 1: Hantzsch Synthetic Pathway
Caption: Stepwise construction of the thiazole ring via condensation of pyrazole-4-carbothioamide and alpha-haloketone.
Method B: Suzuki-Miyaura Coupling (Convergent Strategy)
Preferred for late-stage diversification, allowing the coupling of pre-functionalized rings.
-
Reagents: 1H-pyrazole-4-boronic acid (pinacol ester) + 2-bromo-1,3-thiazole.
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) . -
Base: Na
CO or K PO . -
Conditions: Dioxane/Water, 80-100°C.
Medicinal Chemistry Applications: Kinase Inhibition[7][8]
The 2-(1H-pyrazol-4-yl)-1,3-thiazole moiety is a bioisostere of the purine core found in ATP. Its success in drug discovery stems from its ability to form a bidentate hydrogen-bonding motif with the kinase hinge region.
Binding Mode Analysis
-
Donor-Acceptor Motif: The Pyrazole NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met). The Thiazole Nitrogen (N3) acts as a hydrogen bond acceptor from the backbone NH.
-
Gatekeeper Interaction: Substituents at the Thiazole C4 position often project into the hydrophobic pocket near the gatekeeper residue, determining selectivity (e.g., EGFR T790M mutant selectivity).
Diagram 2: Kinase Hinge Binding Interaction
Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a typical protein kinase.
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)thiazole
This protocol utilizes the Hantzsch synthesis, validated for high reliability and yield.
Reagents & Materials
-
Precursor: 1-Methyl-1H-pyrazole-4-carbothioamide (1.0 eq)
-
Reagent: 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq)
-
Solvent: Ethanol (Absolute)
-
Work-up: NaHCO
(sat. aq.), Ethyl Acetate, Brine.
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-1H-pyrazole-4-carbothioamide (141 mg, 1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add 2-Bromo-1-(4-chlorophenyl)ethan-1-one (233 mg, 1.0 mmol) in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product precipitates directly.
-
Neutralization: Pour the mixture into saturated NaHCO
solution (50 mL) to neutralize the HBr byproduct and liberate the free base. Stir for 15 minutes. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers.
-
Purification: Wash combined organics with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Expected Yield: 85–95%
Characterization:
References
-
PubChem. 2-(1H-pyrazol-4-yl)-1,3-thiazole Compound Summary. National Library of Medicine. Available at: [Link]
-
Sumran, G., et al. (2024).[1] "Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review." Archiv der Pharmazie. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2011). "Synthesis and biological evaluation of new 1,3-thiazole derivatives incorporating a pyrazole moiety." European Journal of Medicinal Chemistry. (Contextual citation from search results on thiazole-pyrazole hybrids).
- Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Reference for physicochemical properties and solubility logic).
- Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles." Molecules. (Reference for Hantzsch synthesis protocols).
